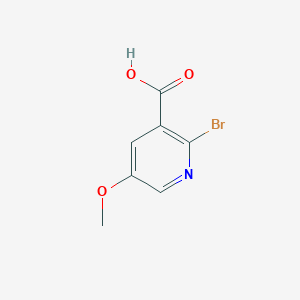

2-Bromo-5-methoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-bromo-5-methoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6BrNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |

InChI Key |

RLYUPHUAUKHPGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Halogenated Methoxynicotinic Acid Derivatives

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a key aspect of synthesizing complex molecules. The introduction of substituents like halogens and methoxy (B1213986) groups can significantly alter the chemical properties and biological activity of the resulting compounds.

Directed Halogenation Techniques for Nicotinic Acid Precursors

Halogenation of nicotinic acid precursors is a crucial step in the synthesis of many derivatives. The position of halogenation can be directed by existing substituents on the pyridine ring. For instance, the synthesis of 2-bromo-5-methoxybenzoic acid, a related compound, involves the bromination of m-methoxybenzoic acid. google.com In this process, a solution of m-methoxybenzoic acid in a halogenated hydrocarbon solvent undergoes a bromination reaction with a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com

Another approach involves the direct halogenation of nicotinic acid itself. The halogen-metal interconversion reaction is a known method for the synthesis of labeled nicotinic acid. nih.gov Enzymatic halogenation also presents a viable, though less common, route for the modification of secondary metabolites. researchgate.net

Methoxy Group Introduction and Functionalization in Pyridine Systems

The introduction of a methoxy group onto a pyridine ring can be achieved through various methods, including the reaction of a chloropyridine with methanol (B129727) and sodium methoxide (B1231860). researchgate.net The methoxy group is a non-lipophilic substituent that can potentially enhance ligand-protein binding and potency. tandfonline.com On an aromatic ring like pyridine, the methoxy group has minimal impact on lipophilicity. tandfonline.com It also has a smaller polar surface area contribution compared to other hydrogen bond acceptors, which can be beneficial for oral bioavailability. tandfonline.com

The presence of a methoxy group can influence the reactivity of the pyridine ring. For example, a methoxy group at the 2-position of a pyridine ring can decrease the basicity of the nitrogen atom due to inductive electron-withdrawing effects. nih.gov This modulation of basicity can be advantageous in certain synthetic steps, such as preventing unwanted side reactions. nih.gov

Advanced Synthetic Routes to 5-Bromo-2-methoxynicotinic Acid Analogues

The synthesis of 5-bromo-2-methoxynicotinic acid and its analogues often requires multi-step procedures involving the careful selection of precursors and optimization of reaction conditions.

Precursor Synthesis and Reaction Optimization

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, an analogue of the target compound, highlights the complexities involved. nih.gov The process starts with the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, which yields a mixture of regioisomers. nih.gov The reaction of the dichloro analogue with sodium methoxide also produces a mixture of products, with the regioselectivity being highly dependent on the solvent used. nih.gov

A more regioselective approach involves the use of a 4-methylbenzenethiolate anion to direct substitution at the 6-position, followed by methoxylation, oxidation, and nucleophilic substitution with methylamine. nih.gov The final steps involve bromination and alkaline hydrolysis to yield the desired product. nih.gov

The synthesis of 2-bromo-5-methoxybenzoic acid has been achieved with high yield (93.4%) and purity (99.1%) by reacting m-methoxybenzoic acid with N-bromosuccinimide in the presence of potassium bromide, red phosphorus, and concentrated sulfuric acid in dichloromethane. google.com Another reported synthesis involves refluxing a mixture of m-anisic acid, bromine, and water in acetic acid, yielding 79% of 2-bromo-5-methoxybenzoic acid. prepchem.com

Table 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| m-Methoxybenzoic acid | N-bromosuccinimide, KBr, Red P, H₂SO₄ | Dichloromethane | 93.4% | 99.1% | google.com |

| m-Anisic acid | Bromine, Water | Acetic Acid | 79% | - | prepchem.com |

Novel Catalytic Approaches in Nicotinic Acid Derivatization

While specific catalytic methods for 2-bromo-5-methoxynicotinic acid are not extensively detailed in the provided results, general trends in nicotinic acid synthesis point towards the increasing use of catalysts to improve efficiency and environmental friendliness. Conventional chemical synthesis of nicotinic acid often requires harsh conditions and generates significant waste. nih.govfrontiersin.orgresearchgate.net

Biocatalytic processes, using enzymes like nitrilases, are gaining traction for nicotinic acid production due to their high selectivity and milder reaction conditions. nih.govfrontiersin.org For instance, mutated strains of certain bacteria have shown significantly higher catalytic efficiency for converting 3-cyanopyridine (B1664610) to nicotinic acid. nih.gov

In the realm of chemical catalysis, zeolite-based catalysts, particularly Cu-based zeolites, have been successfully employed in the liquid-phase synthesis of niacin from 3-methyl-pyridine and hydrogen peroxide under mild conditions. oaepublish.com These catalysts demonstrate high activity and selectivity, offering a greener alternative to traditional methods. oaepublish.com

Scale-Up Considerations in the Preparation of Substituted Nicotinic Acids

The transition from laboratory-scale synthesis to industrial production of substituted nicotinic acids presents several challenges. Conventional chemical methods, while offering high yields, often involve high temperatures and pressures, corrosive reagents, and the generation of toxic byproducts, making them less environmentally friendly and requiring expensive equipment. nih.govfrontiersin.org

Biocatalytic approaches, while promising, can face limitations at a larger scale. For example, the nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid can be inhibited by high substrate concentrations. nih.gov Fed-batch reaction strategies can help overcome this issue and improve productivity. nih.gov Successful scale-up of a fed-batch process to a 1-liter scale has been demonstrated, achieving high conversion rates. nih.gov

For chemical syntheses, process optimization is key for scale-up. In the synthesis of 2-bromo-5-methoxybenzoic acid, the use of a halogenated hydrocarbon solvent and specific catalysts allows for high yields under controlled conditions. google.com The hydrolysis of 2-halonicotinic esters to the corresponding acids can be optimized by controlling the pH and temperature, leading to shorter reaction times and easier product isolation. google.com

Chemical Transformations and Reactivity of 5 Bromo 2 Methoxynicotinic Acid

Functional Group Interconversions on the Pyridine (B92270) Core

The pyridine core of 5-bromo-2-methoxynicotinic acid provides a stable aromatic scaffold upon which the functional groups can be selectively manipulated.

Selective Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing reactions to form esters, amides, and other derivatives. A common transformation is the esterification to its methyl ester, methyl 5-bromo-2-methoxynicotinate. enovationchem.comchemicalbook.com This is often achieved under standard esterification conditions. The resulting ester is a key intermediate for further functionalization.

Transformations Involving the Methoxy (B1213986) Group

The 2-methoxy group on the pyridine ring can be cleaved to reveal the corresponding pyridone. This transformation is significant as it can alter the electronic properties and biological activity of the resulting molecule. For instance, in related 2-methoxypyridine (B126380) systems, this cleavage can be achieved under various conditions, including treatment with strong acids or Lewis acids. In the context of nucleophilic aromatic substitution on similar thiophene (B33073) systems, the methoxy group can act as a leaving group. nih.gov

Regioselective Reactions of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Strategies

While less common than electrophilic substitutions on aromatic rings, nucleophilic aromatic substitution (SNAr) can occur at the carbon bearing the bromine atom, especially given the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. libretexts.org In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), proceeding through a high-energy intermediate known as a Meisenheimer complex before the leaving group is expelled. libretexts.orgchemistrysteps.com The rate and feasibility of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. For example, amines and alkoxides can serve as effective nucleophiles in displacing the bromide. youtube.comchemicalbook.com The reaction of 5-bromo-1,2,3-triazines with phenols provides an example of such a transformation on a similar nitrogen-containing heterocycle. nih.gov

Cross-Coupling Reactions of 5-Bromo-2-methoxynicotinic Acid

The bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the functionalization of aryl halides. researchgate.netbrynmawr.edu Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring. youtube.com

In a typical Suzuki coupling, 5-bromo-2-methoxynicotinic acid or its ester derivative would be reacted with a boronic acid in the presence of a palladium catalyst and a base. uzh.ch This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other complex structures. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Similarly, other palladium-catalyzed reactions can be employed to introduce alkenyl, alkynyl, and other functional groups. rsc.org

Copper-Mediated Cross-Couplings

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 5-bromo-2-methoxynicotinic acid, the bromine atom on the pyridine ring serves as a handle for such transformations.

One of the most prominent copper-mediated reactions is the Ullmann condensation, which involves the coupling of aryl halides with various nucleophiles. wikipedia.org These reactions, while often requiring high temperatures, have been refined over the years with the development of soluble copper catalysts supported by ligands. wikipedia.org For 5-bromo-2-methoxynicotinic acid, this presents a pathway to introduce a range of substituents at the 5-position.

The Goldberg reaction, a type of Ullmann condensation, specifically facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is an alternative to the more modern Buchwald-Hartwig amination. The mechanism of these Ullmann-type reactions is generally understood to involve a Cu(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product. organic-chemistry.org

Another important copper-mediated transformation is the Chan-Lam-Evans coupling, which pairs aryl boronic acids with amines, phenols, or thiols. This reaction is advantageous as it can often be carried out under milder conditions and even in the presence of air.

Detailed research has explored various iterations of these copper-catalyzed couplings. For instance, the use of copper(II) acetate (B1210297) in conjunction with pyridine has been shown to effectively mediate the cross-coupling of aryl boronic acids with thiols, yielding aryl alkyl sulfides. organic-chemistry.org While this specific study did not use 5-bromo-2-methoxynicotinic acid, the principles are broadly applicable to aryl halides. The reaction conditions, such as the choice of solvent, base, and ligand, are crucial for achieving high yields and can be tailored for specific substrates.

Table 1: Examples of Copper-Mediated Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Ullmann Condensation | Aryl Halide, Alcohol/Amine/Thiol | Copper (various forms) | Aryl Ether/Amine/Thiol |

| Goldberg Reaction | Aryl Halide, Amine | Copper Iodide/Phenanthroline | Aryl Amine |

| Chan-Lam-Evans Coupling | Aryl Boronic Acid, Amine/Phenol/Thiol | Copper(II) Acetate | Aryl Amine/Ether/Thiol |

Electrophilic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto an aromatic ring. masterorganicchemistry.comlibretexts.org The mechanism proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. msu.edu

In the case of 5-bromo-2-methoxynicotinic acid, the pyridine ring is substituted with a bromine atom, a methoxy group, and a carboxylic acid group. The methoxy group (-OCH₃) is an electron-donating group and is ortho, para-directing. Conversely, the carboxylic acid group (-COOH) and the bromine atom (-Br) are electron-withdrawing groups and are meta-directing. The pyridine nitrogen itself is also deactivating towards electrophilic attack.

Common electrophilic substitution reactions include nitration (using nitric and sulfuric acid to generate the NO₂⁺ electrophile) and halogenation (using a halogen and a Lewis acid catalyst). msu.eduyoutube.com For 5-bromo-2-methoxynicotinic acid, nitration would likely introduce a nitro group onto the ring, with the precise location depending on the complex interplay of the existing substituents' directing effects.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ | Electron-Donating | Ortho, Para |

| -COOH | Electron-Withdrawing | Meta |

| -Br | Electron-Withdrawing | Ortho, Para (but deactivating) |

Acid- and Base-Catalyzed Reactions of 5-Bromo-2-methoxynicotinic Acid

The carboxylic acid functionality of 5-bromo-2-methoxynicotinic acid is the primary site for acid- and base-catalyzed reactions. These reactions are fundamental in organic synthesis for the preparation of various derivatives.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, such as sulfuric acid, 5-bromo-2-methoxynicotinic acid can react with an alcohol to form the corresponding ester. For example, reaction with ethanol (B145695) under reflux conditions would yield ethyl 5-bromo-2-methoxynicotinate. This is a classic Fischer esterification reaction.

Base-Catalyzed Amide Formation: The formation of an amide bond from a carboxylic acid and an amine is a crucial transformation, often facilitated by coupling reagents. researchgate.net Direct amidation can be challenging, but various methods exist. Base-catalyzed approaches can be employed, where a base is used to deprotonate the carboxylic acid, forming a carboxylate anion. This can then react with an activated amine or be converted to a more reactive species. Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acid chloride, which then readily reacts with an amine in the presence of a base to form the amide.

Recent research has also explored novel methods for amide bond formation, such as light-mediated protocols. researchgate.net While not strictly a classical acid or base-catalyzed reaction, these modern techniques highlight the ongoing development in amide synthesis. The synthesis of amides can also be achieved through silica-catalyzed methods, although limitations exist for bulky and polar substrates. whiterose.ac.uk

Table 3: Common Acid- and Base-Catalyzed Reactions of Carboxylic Acids

| Reaction Type | Reagents | Catalyst | Product |

| Esterification | Alcohol | Acid (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine | Coupling agents or activation followed by base | Amide |

Role As a Versatile Synthetic Building Block in Advanced Organic Chemistry

Construction of Complex Heterocyclic Systems

The presence of both a bromine atom and a carboxylic acid group on the pyridine (B92270) ring makes 2-bromo-5-methoxynicotinic acid an ideal starting material for the synthesis of various complex heterocyclic systems. The bromine atom is amenable to a variety of cross-coupling reactions, while the carboxylic acid group can participate in condensation and cyclization reactions.

Synthesis of Polycyclic Aromatic Compounds

While direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its chemical structure suggests a high potential for such applications. The synthesis of PAHs often involves palladium-catalyzed annulation reactions or oxidative cyclodehydrogenation. rsc.orgmarquette.edu The bromo- and carboxylic acid functionalities on the nicotinic acid backbone can be envisioned to participate in such synthetic strategies. For instance, the bromine atom could undergo Suzuki or Stille coupling with a suitable boronic acid or organotin reagent, respectively, to form a bi-aryl system, a common precursor for subsequent cyclization to a polycyclic aromatic structure. The carboxylic acid group could be transformed into other functional groups that facilitate intramolecular cyclization reactions, leading to the formation of extended aromatic systems.

Development of Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives is a well-established area where 2-bromopyridines serve as key precursors. mdpi.comresearchgate.netnih.gov this compound, with its inherent 2-bromopyridine (B144113) substructure, is a valuable starting material for constructing a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

One common approach involves the nucleophilic displacement of the bromine atom. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 position, making it susceptible to attack by various nucleophiles. This can be followed by intramolecular cyclization involving the carboxylic acid group or a derivative thereof.

Furthermore, palladium- and ruthenium-catalyzed cross-coupling reactions are powerful tools for the elaboration of the 2-bromopyridine core. mdpi.com For example, a ruthenium(II)-mediated domino reaction can be employed for the synthesis of multi-heteroarylated 2-pyridone products from 2-bromopyridines. mdpi.com This methodology involves a sequence of oxygen incorporation, a Buchwald-Hartwig type amination, and C-H bond activation, showcasing the versatility of the 2-bromopyridine synthon.

A general representation of the synthesis of fused pyridine derivatives from a 2-bromopyridine precursor is shown below:

Application in the Design of Chemical Probes and Scaffolds

The structural motifs present in this compound are frequently found in biologically active molecules. This makes it a valuable precursor for the synthesis of chemical probes and scaffolds for medicinal and agrochemical research.

Integration into Medicinal Chemistry Scaffolds (as a synthetic intermediate)

A significant application of a closely related analogue, 2-bromo-5-methoxybenzoic acid, is its use as a key intermediate in the synthesis of Urolithin A. mdpi.com Urolithins are metabolites produced by the gut microbiota from ellagic acid and have garnered considerable interest for their potential health benefits. The synthesis of Urolithin A from 2-bromo-5-methoxybenzoic acid highlights the utility of this bromo-methoxy-aryl carboxylic acid scaffold in accessing complex natural product-like structures with medicinal relevance.

The general synthetic approach involves the coupling of the 2-bromo-5-methoxybenzoic acid unit with another aromatic fragment, followed by demethylation and lactonization to form the characteristic dibenzo-α-pyrone core of urolithins.

Precursor for Agrochemical Research Targets

Halogenated pyridines are a cornerstone in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. innospk.com The presence of a bromine atom on the pyridine ring of this compound makes it a potential precursor for the synthesis of novel agrochemical candidates. For instance, pyridinylurea compounds, which can be synthesized from bromopyridines, have shown herbicidal activity. googleapis.com

The synthetic strategy often involves the displacement of the bromine atom with an amine, followed by reaction with an isocyanate to form the urea (B33335) linkage. The methoxy (B1213986) and carboxylic acid groups on the this compound backbone offer additional points for modification to fine-tune the biological activity and physical properties of the target agrochemical.

Utilization in Material Science Intermediate Synthesis

Pyridinecarboxylic acids are recognized as versatile building blocks for the construction of coordination polymers and other functional materials. mdpi.comacs.orgmdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as gas storage, catalysis, and luminescence. mdpi.comacs.orgmdpi.com

While specific examples detailing the use of this compound in material science are not abundant, its structure suggests it could be a valuable linker for creating novel metal-organic frameworks (MOFs) or coordination polymers. The methoxy group can influence the electronic properties and solubility of the resulting materials, while the bromine atom could serve as a handle for post-synthetic modification, allowing for the introduction of additional functionalities into the material's structure.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxynicotinic Acid

Electronic Structure Analysis and Molecular Geometry Optimization

Detailed studies on the electronic structure and molecular geometry of 5-Bromo-2-methoxynicotinic acid, which would typically involve geometry optimization to find the most stable conformation of the molecule, have not been found in the reviewed literature. Such analyses are fundamental to understanding the compound's stability and reactivity.

While Density Functional Theory (DFT) is a common method for investigating the electronic properties of molecules, no specific DFT studies for 5-Bromo-2-methoxynicotinic acid have been identified. For comparison, a study on the related compound 5-Bromonicotinic acid (5BNA) utilized DFT with the B3LYP/6-311-G++(d,p) basis set to analyze its physicochemical properties. nih.gov Similar research on 5-Bromo-2-methoxynicotinic acid would provide valuable insights into how the methoxy (B1213986) group at the 2-position influences the electronic distribution and molecular properties.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are powerful tools for predicting reactivity. However, no published ab initio studies specifically targeting 5-Bromo-2-methoxynicotinic acid could be located.

Reaction Mechanism Investigations via Computational Modeling

The elucidation of reaction mechanisms involving a specific compound through computational modeling provides a microscopic view of the chemical processes. At present, there is no available research that computationally models the reaction mechanisms of 5-Bromo-2-methoxynicotinic acid.

Computational studies are instrumental in mapping out catalytic cycles. The role of 5-Bromo-2-methoxynicotinic acid in any catalytic pathway has not been computationally investigated in the available literature.

The characterization of transition states and the mapping of reaction energy profiles are crucial for understanding reaction kinetics and thermodynamics. This level of detailed computational analysis for reactions involving 5-Bromo-2-methoxynicotinic acid is not currently documented.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative energies. Molecular dynamics simulations provide insights into the dynamic behavior of the molecule over time. No specific studies on the conformational landscape or molecular dynamics of 5-Bromo-2-methoxynicotinic acid were found.

Prediction of Spectroscopic Properties through Theoretical Methods

No theoretical data on NMR, IR, or UV-Vis spectroscopic properties for this specific compound was found.

In Silico Approaches to Molecular Design and Derivatization Strategies

No literature detailing in silico molecular design, QSAR studies, or computational derivatization strategies for 2-Bromo-5-methoxynicotinic acid was discovered.

It is possible that such studies exist in proprietary industrial research or have not yet been published in publicly accessible forums. Until such research becomes available, a detailed and scientifically accurate article on the computational and theoretical aspects of this compound cannot be constructed.

Future Research Directions and Translational Outlook

Exploration of Asymmetric Synthetic Routes for 5-Bromo-2-methoxynicotinic Acid Derivatives

The development of methods for the enantioselective synthesis of chiral pyridine (B92270) derivatives is a significant goal in medicinal chemistry due to the prevalence of such motifs in bioactive molecules. chemistryviews.orgresearchgate.net Future research should focus on creating chiral derivatives from the 2-bromo-5-methoxynicotinic acid scaffold. While direct asymmetric synthesis on the pyridine ring is challenging, several strategies can be explored.

One promising avenue is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to facilitate enantioselective reactions. numberanalytics.com For instance, iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, activated as N-benzylpyridinium salts, has been shown to produce enantioenriched piperidines with high enantioselectivity. dicp.ac.cn Another approach involves catalytic enantioselective N-oxidation, using biomolecule-inspired peptide catalysts to desymmetrize prochiral bispyridine substrates, achieving high enantiomeric ratios. chemistryviews.org

Classical chiral resolution, which involves forming diastereomeric salts with a chiral resolving agent, also remains a viable, albeit less atom-economical, option. wikipedia.org This technique has been successfully applied to separate enantiomers of nicotine (B1678760) and its analogs using agents like O,O'-disubstituted tartaric acids. wikipedia.orggoogle.comgoogle.com

| Asymmetric Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Chiral Catalysis (e.g., Asymmetric Hydrogenation) | Uses a chiral metal-ligand complex to catalyze the addition of hydrogen across a double bond, creating a stereocenter with high enantioselectivity. | Reduction of the pyridine ring to a chiral piperidine (B6355638) derivative. | dicp.ac.cn |

| Catalytic Enantioselective N-Oxidation | Employs chiral catalysts, such as peptides, to selectively oxidize one of the nitrogen atoms in a prochiral bispyridine substrate. | Could be adapted for derivatives of this compound to create chiral N-oxides. | chemistryviews.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, then later removed. | An auxiliary could be attached to the carboxylic acid group to direct subsequent transformations. | numberanalytics.com |

| Chiral Resolution | Separation of a racemic mixture by reaction with a pure enantiomer of a resolving agent to form diastereomers, which are then separated by crystallization. | The carboxylic acid functional group allows for salt formation with chiral amines to separate enantiomers. | wikipedia.org |

Development of Sustainable and Green Chemistry Methodologies for its Synthesis and Transformations

Traditional synthesis of nicotinic acid and its derivatives often involves harsh conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid, leading to significant waste and environmental impact. frontiersin.orgnih.gov Future research must prioritize the development of green and sustainable methods for the synthesis and subsequent reactions of this compound.

Key areas for improvement include the use of environmentally friendly solvents, development of recyclable catalysts, and the adoption of energy-efficient techniques like microwave-assisted or ultrasound-irradiated synthesis. researchgate.netnih.govtandfonline.com Biocatalysis, using enzymes to perform chemical transformations, offers a powerful alternative with high selectivity under mild reaction conditions. frontiersin.orgnih.gov For example, enzymatic processes for producing nicotinic acid from 3-cyanopyridine (B1664610) are gaining industrial interest. frontiersin.orgnih.gov

| Green Chemistry Approach | Principle | Advantage | Reference |

|---|---|---|---|

| Biocatalysis / Enzymatic Synthesis | Use of enzymes or whole-cell systems to catalyze reactions. | High selectivity, mild reaction conditions (temperature, pH), reduced waste. | frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Rapid heating, shorter reaction times, often higher yields. | nih.govnih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved heat and mass transfer, enhanced safety, easier scale-up. | frontiersin.org |

| Use of Green Solvents/Catalysts | Replacing hazardous solvents (e.g., chlorinated hydrocarbons) and catalysts (e.g., heavy metals) with benign alternatives (e.g., water, iron catalysts). | Reduced toxicity, pollution prevention, improved process safety. | researchgate.netrsc.org |

Advanced Computational Modeling for High-Throughput Screening and Predictive Synthesis

Computational chemistry provides powerful tools for accelerating research and development. Density Functional Theory (DFT) can be employed to study the electronic structure, stability, and reactivity of this compound and its derivatives. epstem.netnih.govdergipark.org.tr Such studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate reaction energies, and help optimize reaction conditions, thereby reducing the need for extensive empirical experimentation. epstem.netepstem.net

Furthermore, the scaffold of this compound can serve as a starting point for virtual libraries of compounds. High-throughput screening (HTS) and quantitative high-throughput screening (qHTS) are experimental techniques that allow for the rapid testing of millions of chemical compounds. wikipedia.orgresearchgate.net When combined with computational modeling, virtual screening can pre-filter large libraries to identify candidates with the highest probability of desired activity, making the physical screening process more efficient. nih.govnih.govacs.org This integrated approach of predictive synthesis and high-throughput screening can significantly shorten the timeline for discovering new molecules with specific functions. wikipedia.orgnih.gov

| Computational/Screening Tool | Application | Benefit for Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), reactivity indices, and reaction pathways. | Provides mechanistic insight, predicts reactivity, and guides experimental design. | epstem.netnih.govdergipark.org.tr |

| Virtual Screening | Computational filtering of large compound libraries against a biological target. | Prioritizes compounds for experimental testing, saving time and resources. | nih.gov |

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for a specific activity. | Enables the discovery of "hit" compounds from vast chemical libraries. | wikipedia.orgthermofisher.com |

| Quantitative HTS (qHTS) | HTS performed at multiple concentrations to generate dose-response curves. | Provides more detailed information on compound potency and reduces false positives/negatives. | researchgate.net |

Expanding the Scope of its Application in Diverse Chemical Synthesis Paradigms

The true value of this compound lies in its potential as a versatile building block for constructing more complex molecules. The three distinct functional groups—carboxylic acid, bromo, and methoxy (B1213986)—can be manipulated selectively to build a diverse array of derivatives.

The bromo group at the 2-position is particularly valuable for transition-metal-catalyzed cross-coupling reactions. rsc.org It can readily participate in reactions like Suzuki, Stille, and carbonylative couplings to form new carbon-carbon bonds, linking the pyridine core to various aryl or alkyl groups. researchgate.netresearchgate.netnih.gov The carboxylic acid and methoxy groups can also be transformed. For example, the carboxylic acid can be converted to amides or esters, while the methoxy group could potentially be demethylated to a pyridinol. nih.gov

These transformations open pathways to novel heterocyclic scaffolds, including fused ring systems like azaindoles, which are prominent motifs in pharmaceuticals. acs.org The strategic functionalization of this compound could lead to new classes of molecules for applications in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comresearchgate.net

| Reaction Type | Functional Group Targeted | Potential Product Class | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Bromo group | Aryl- or heteroaryl-substituted methoxynicotinic acids. | researchgate.netnih.gov |

| Carbonylative Coupling | Bromo group | Unsymmetrical aryl-pyridine ketones. | researchgate.net |

| Amide Coupling | Carboxylic acid group | Nicotinamides with diverse substituents. | nih.gov |

| Demethylation | Methoxy group | 2-Bromo-5-hydroxynicotinic acid (pyridinol derivative). | nih.gov |

| Ring Annulation | Multiple groups | Fused heterocyclic systems (e.g., azaindoles). | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.